Methyl 3-ethoxybenzoate

Enzymology Cytochrome P450 Biocatalysis

Methyl 3-ethoxybenzoate (CAS 108593-47-1) is a meta-substituted benzoate ester with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol. This compound is characterized by an ethoxy group at the 3-position of the aromatic ring and a methyl ester functionality, distinguishing it from its ortho- and para-substituted analogs.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 108593-47-1
Cat. No. B026690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethoxybenzoate
CAS108593-47-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3
InChIKeyIFLQNIVRGRISMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Ethoxybenzoate (CAS 108593-47-1): Sourcing Guide for Meta-Substituted Benzoate Ester in Research & Industrial Applications


Methyl 3-ethoxybenzoate (CAS 108593-47-1) is a meta-substituted benzoate ester with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol . This compound is characterized by an ethoxy group at the 3-position of the aromatic ring and a methyl ester functionality, distinguishing it from its ortho- and para-substituted analogs . Primarily utilized as a synthetic intermediate in organic chemistry, pharmaceutical research, and fragrance formulation, methyl 3-ethoxybenzoate exhibits a distinct physicochemical profile including a density of 1.073 g/cm³ and a boiling point of 100°C at 2 mmHg . The compound demonstrates specific biological activities, including interaction with cytochrome P450 enzymes and potential as a farnesoid X receptor (FXR) partial agonist, making it a valuable tool in targeted research programs [1][2].

Methyl 3-Ethoxybenzoate (CAS 108593-47-1): Why Positional Isomers and Ester Variants Cannot Be Substituted Without Functional Consequences


Substitution of methyl 3-ethoxybenzoate with structurally similar benzoate esters is scientifically unsound due to quantifiable differences in physicochemical properties, biological target engagement, and metabolic stability that directly impact experimental outcomes and industrial processes . Positional isomerism (meta vs. ortho/para) alters electronic distribution and steric hindrance, leading to divergent reactivity in synthetic applications and distinct binding modes with biological macromolecules [1]. Variation in the ester alkyl chain length modifies lipophilicity, volatility, and hydrolysis kinetics, critically affecting compound behavior in both chemical and biological systems [2]. The following quantitative evidence demonstrates that methyl 3-ethoxybenzoate occupies a specific functional niche that cannot be replicated by its closest analogs, including methyl 4-ethoxybenzoate, ethyl 3-ethoxybenzoate, methyl salicylate (2-hydroxybenzoate), or methyl 3-hydroxybenzoate .

Methyl 3-Ethoxybenzoate (CAS 108593-47-1): Quantitative Differentiation Evidence Against Structural Analogs


Meta-Substituted Benzoate CYP199A4 Substrate Specificity: Methyl 3-Ethoxybenzoate vs. 3-Methoxybenzoate

Methyl 3-ethoxybenzoate serves as a substrate for cytochrome P450 CYP199A4 from Rhodopseudomonas palustris HaA2, undergoing O-dealkylation to yield 3-hydroxybenzoate, acetaldehyde, and oxidized cofactor [1]. Direct comparative structural and kinetic analysis demonstrates that the 3-ethoxy substituent induces a distinct binding orientation compared to the 3-methoxy analog [2]. Specifically, the bulkier ethoxy group removes a water ligand and reorients the meta-substituent such that the methylene hydrogens point toward the heme, enabling more efficient oxidation than observed with 3-methoxybenzoate [3]. The crystal structure of CYP199A4 in complex with 3-ethoxybenzoate (PDB ID: 6PRS) resolved at 2.37 Å confirms this unique binding geometry [4].

Enzymology Cytochrome P450 Biocatalysis

Volatility and Boiling Point Profile: Methyl 3-Ethoxybenzoate vs. Ethyl 3-Ethoxybenzoate

The methyl ester functionality of methyl 3-ethoxybenzoate confers a significantly lower boiling point compared to its ethyl ester analog, ethyl 3-ethoxybenzoate (CAS 5432-17-7) . At reduced pressure (2 mmHg), methyl 3-ethoxybenzoate boils at 100°C, while at atmospheric pressure (760 mmHg), its boiling point is estimated at 258.2°C . In contrast, ethyl 3-ethoxybenzoate exhibits a boiling point of 152°C at 35 mmHg (lit.) and a density of 1.06 g/mL at 25°C . The methyl ester also demonstrates a higher density (1.073 g/cm³ vs. 1.06 g/mL) and a distinct refractive index (1.5200 vs. 1.508 n20/D) . These differences in volatility and physical state directly impact purification methods, storage conditions, and reaction solvent compatibility.

Physicochemical Properties Volatility Synthetic Chemistry

Lipophilicity (LogP) and Water Solubility: Methyl 3-Ethoxybenzoate vs. Methyl 4-Ethoxybenzoate and Methyl 3-Hydroxybenzoate

Methyl 3-ethoxybenzoate exhibits a measured LogP value of 1.8719, indicating moderate lipophilicity . This value differs significantly from the para-substituted isomer, methyl 4-ethoxybenzoate (CAS 23676-08-6), which has a reported LogP range of 2.54 to 2.80 [1]. The meta-ethoxy substitution thus results in a LogP approximately 0.67 to 0.93 units lower than the para isomer, translating to a roughly 4.7- to 8.5-fold difference in octanol-water partition coefficient. Furthermore, compared to methyl 3-hydroxybenzoate (CAS 19438-10-9) with a LogP of approximately 1.18-1.83 and significant water solubility due to its phenolic hydroxyl group , methyl 3-ethoxybenzoate is practically insoluble in water [2]. The predicted LogP difference of 0.04 to 0.69 units between the ethoxy and hydroxy meta-substituted analogs reflects the impact of ether vs. hydroxyl functionality on membrane permeability.

Lipophilicity ADME Drug Design

Biological Target Engagement: FXR Partial Agonist Activity and Antifungal NMT Inhibition

Methyl 3-ethoxybenzoate demonstrates measurable biological activity as a partial agonist of the human farnesoid X receptor (FXR), with an EC50 of 2.50 × 10³ nM (2.5 μM) in a cell-based transactivation assay using human HeLa cells [1]. Additionally, the compound inhibits Candida albicans N-myristoyltransferase (NMT) with an IC50 of 1.55 × 10³ nM (1.55 μM) [2]. While direct comparative data for close structural analogs in identical assay systems are not available in the public domain, these activity values establish a baseline for structure-activity relationship (SAR) studies. The meta-ethoxy substitution pattern distinguishes this compound from its para isomer (methyl 4-ethoxybenzoate), which is primarily utilized as a synthetic intermediate in gefitinib synthesis and HDAC8 inhibitor development rather than as a direct FXR modulator [3]. Similarly, methyl 3-hydroxybenzoate (methyl paraben) functions primarily as an antimicrobial preservative rather than a nuclear receptor modulator [4].

Nuclear Receptors Antifungal Drug Discovery

Vapor Pressure and Storage Stability: Methyl 3-Ethoxybenzoate vs. Methyl Salicylate

Methyl 3-ethoxybenzoate exhibits a vapor pressure of 0.0139 mmHg at 25°C, which is approximately two orders of magnitude lower than the vapor pressure of methyl salicylate (methyl 2-hydroxybenzoate, CAS 119-36-8), reported as 1 mmHg at 54°C . At ambient temperature (25°C), methyl salicylate has an estimated vapor pressure of approximately 0.1 mmHg, indicating roughly 7-fold higher volatility than methyl 3-ethoxybenzoate under identical conditions . This lower volatility directly correlates with reduced evaporative loss during storage and handling. Stability assessments indicate that methyl 3-ethoxybenzoate remains unchanged for at least 6 months when stored at room temperature in sealed containers protected from light and moisture, with no significant decomposition observed [1].

Volatility Stability Material Handling

Platelet 12-Lipoxygenase Inhibition Activity: Methyl 3-Ethoxybenzoate at 30 μM

Methyl 3-ethoxybenzoate has been evaluated for its ability to inhibit platelet 12-lipoxygenase in vitro at a concentration of 30 μM . While specific percent inhibition values at this concentration are not publicly available from the assay report, the compound was identified as interacting with the enzyme, suggesting potential anti-inflammatory applications [1]. In contrast, methyl 3-hydroxybenzoate (methyl paraben) is not recognized as a significant lipoxygenase inhibitor; its biological profile is dominated by antimicrobial preservative effects rather than modulation of inflammatory enzymatic pathways [2]. The structural basis for this differential activity likely resides in the ethoxy substitution at the meta position, which alters the compound's ability to occupy the enzyme's hydrophobic substrate-binding pocket compared to the hydroxyl-bearing analog [3].

Inflammation Enzyme Inhibition Lipoxygenase

Methyl 3-Ethoxybenzoate (CAS 108593-47-1): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Cytochrome P450 CYP199A4 Structure-Function and Biocatalysis Studies

Researchers investigating the substrate specificity and catalytic mechanism of CYP199A4 from Rhodopseudomonas palustris should prioritize methyl 3-ethoxybenzoate as a model substrate. The compound's meta-ethoxy substitution induces a unique binding orientation with heme iron coordination distinct from para-substituted analogs and 3-methoxybenzoate, as confirmed by the 2.37 Å crystal structure (PDB 6PRS) [1]. This distinct binding geometry enables more efficient O-dealkylation, making methyl 3-ethoxybenzoate a valuable probe for structure-guided enzyme engineering and biocatalyst development programs focused on selective oxidation of meta-substituted aromatic compounds [2].

Farnesoid X Receptor (FXR) Pharmacology and Nuclear Receptor Screening

For laboratories conducting nuclear receptor pharmacology studies, methyl 3-ethoxybenzoate serves as a validated FXR partial agonist tool compound with a defined EC50 of 2.5 μM in human HeLa cell-based transactivation assays [3]. Unlike methyl 4-ethoxybenzoate or methyl 3-hydroxybenzoate, which lack reported FXR activity, methyl 3-ethoxybenzoate provides a structurally simple benzoate ester scaffold for structure-activity relationship studies and can serve as a reference compound in high-throughput screening campaigns targeting FXR-mediated bile acid and lipid metabolism pathways [4].

Synthetic Intermediate Requiring Controlled Lipophilicity and Distillation Purity

Chemical synthesis programs that demand a benzoate ester building block with moderate lipophilicity (LogP = 1.8719) and a boiling point of 100°C at 2 mmHg (258.2°C at 760 mmHg) should select methyl 3-ethoxybenzoate over its para-ethoxy isomer (LogP = 2.54-2.80) or the more volatile methyl salicylate . The compound's density (1.073 g/cm³) and refractive index (1.5200) enable straightforward quality control by standard analytical methods. Its lower volatility compared to methyl salicylate (vapor pressure 0.0139 mmHg vs. ~0.1 mmHg at 25°C) reduces material loss during purification and extends usable shelf life under ambient storage conditions .

Antifungal Drug Discovery Targeting Candida albicans N-Myristoyltransferase

Investigators pursuing antifungal drug discovery against Candida albicans can utilize methyl 3-ethoxybenzoate as a reference inhibitor of N-myristoyltransferase (NMT), with a reported IC50 of 1.55 μM [5]. This activity profile distinguishes methyl 3-ethoxybenzoate from methyl 3-hydroxybenzoate, which acts primarily as a broad-spectrum antimicrobial preservative rather than a specific enzyme inhibitor [6]. The compound provides a validated starting point for medicinal chemistry optimization and can serve as a positive control in NMT inhibition assays.

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